2-Methoxyanthraquinone

Übersicht

Beschreibung

2-Methoxyanthraquinone is a natural product found in Jatropha curcas, Gynochthodes officinalis, and Prismatomeris tetrandra with data available.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

- 2-Methoxyanthraquinone exhibits antibacterial properties. A study demonstrated its effectiveness against Salmonella enterica, particularly when converted into glycosylated derivatives. These derivatives showed enhanced in vitro antibacterial activity compared to their aglycons (Mfonku et al., 2020).

Photochemical Properties

- This compound is involved in photochemical reactions, such as nucleophilic substitution with amines and other nucleophiles. For example, 2-Methoxyanthraquinone undergoes photochemical substitution with ammonia, producing different anthraquinone derivatives depending on oxygen availability during the reaction (Griffiths & Hawkins, 1975).

Antiosteoporotic Activity

- A study focusing on Morinda officinalis isolated 2-Methoxyanthraquinone among other compounds, showing its potential in promoting osteoblast proliferation and inhibiting osteoclast activity. This suggests its possible use in therapies against osteoporosis (Wu et al., 2009).

Synthetic Applications

- 2-Methoxyanthraquinone is a key compound in synthetic chemistry, used in various chemical reactions to produce hydroxyanthraquinones and other derivatives. Its reactivity and the ability to undergo transformations like demethylation are significant for synthesizing new compounds (Preston et al., 1983).

Biological Activity Inhibition

- Research has shown that derivatives of 2-Methoxyanthraquinone can act as inhibitors for human leukocyte elastase and cathepsin G, important in diseases involving abnormal degradation of connective tissue, such as pulmonary emphysema and rheumatoid arthritis (Zembower et al., 1992).

Chemical Constituents in Plants

- Studies on the roots of plants like Morinda officinalis have identified 2-Methoxyanthraquinone as a key chemical constituent. This discovery contributes to understanding the chemical makeup of medicinal plants and their potential therapeutic uses (Zhang et al., 2010).

Photochemical Behavior Study

- An investigation into the photochemical behavior of 2-Methoxyanthraquinone revealed that it undergoes photoreduction to anthrahydroquinones under specific conditions, an important aspect in the study of photochemistry (Ahmed et al., 1973).

Photophysical and Photochemical Processes

- A study using femtosecond transient absorption spectroscopy explored the photophysical and photochemical processes of 1-acetoxy-2-methoxyanthraquinone, a derivative of 2-Methoxyanthraquinone. This research contributes to understanding the dynamics of photochemical reactions at the molecular level (Pritchina et al., 2007).

Eigenschaften

CAS-Nummer |

3274-20-2 |

|---|---|

Produktname |

2-Methoxyanthraquinone |

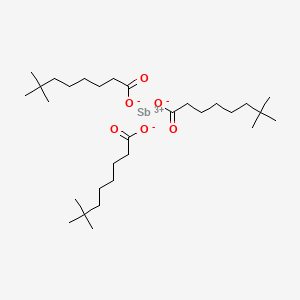

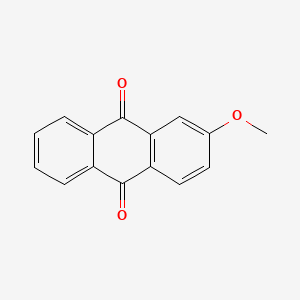

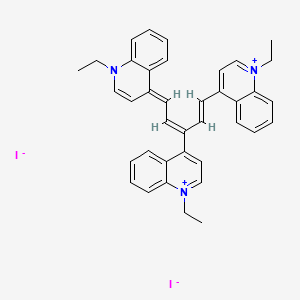

Molekularformel |

C15H10O3 |

Molekulargewicht |

238.24 g/mol |

IUPAC-Name |

2-methoxyanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O3/c1-18-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 |

InChI-Schlüssel |

APLQXUAECQNQFE-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Andere CAS-Nummern |

3274-20-2 |

Dampfdruck |

6.85e-11 mmHg |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

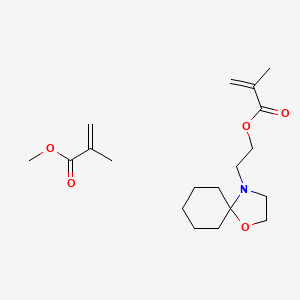

![Disodium 5-(benzoylamino)-4-hydroxy-3-[[2-(2-methylphenoxy)phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B1615731.png)